molecular formula C14H20N2O3S B5842248 N,N-DIMETHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

N,N-DIMETHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B5842248
M. Wt: 296.39 g/mol
InChI Key: FQQNVJHWLYKZMG-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Properties

IUPAC Name

N,N-dimethyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-15(2)14(17)12-7-6-8-13(11-12)20(18,19)16-9-4-3-5-10-16/h6-8,11H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQNVJHWLYKZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-DIMETHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves several steps. One common method includes the reaction of 3-(piperidine-1-sulfonyl)benzoic acid with N,N-dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

N,N-DIMETHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N,N-DIMETHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N,N-DIMETHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE can be compared with other piperidine derivatives such as:

  • N-(2-Hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide
  • N,N-Diethyl-3-(4-piperidinyl)benzamide
  • 3-Hydroxy-N-(2-hydroxyethyl)benzamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.

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